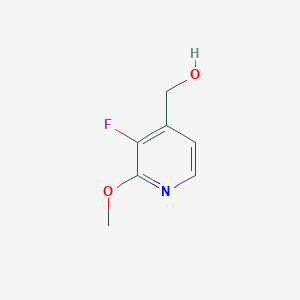

(3-Fluoro-2-methoxypyridin-4-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(3-fluoro-2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGZHIUJCXEYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Methoxypyridin 4 Yl Methanol

Current Synthetic Approaches and Strategic Considerations

The preparation of (3-Fluoro-2-methoxypyridin-4-yl)methanol hinges on two principal synthetic strategies: the reductive transformation of a pre-functionalized pyridine (B92270) ring and the construction of the target molecule through a multi-step sequence from simpler pyridine building blocks.

Reductive Transformations of Oxygenated Precursors

A direct and efficient approach to this compound involves the reduction of an oxygenated functional group at the 4-position of the 3-fluoro-2-methoxypyridine (B1387979) scaffold. The most common precursors for this transformation are the corresponding carbaldehyde or a carboxylic acid ester.

The reduction of an aldehyde, specifically 3-fluoro-2-methoxypyridine-4-carbaldehyde, to the primary alcohol is a standard and high-yielding transformation. This is typically accomplished using mild reducing agents to ensure the selective reduction of the aldehyde without affecting other functional groups on the pyridine ring.

Alternatively, a carboxylic acid ester, such as methyl 3-fluoro-2-methoxypyridine-4-carboxylate, can be reduced to the desired alcohol. This method generally requires stronger reducing agents compared to the reduction of aldehydes.

Table 1: Common Reducing Agents for Oxygenated Precursors

| Precursor | Reducing Agent | Product | Notes |

| 3-Fluoro-2-methoxypyridine-4-carbaldehyde | Sodium borohydride (B1222165) (NaBH₄) | This compound | Mild conditions, high selectivity. |

| 3-Fluoro-2-methoxypyridine-4-carbaldehyde | Lithium aluminium hydride (LiAlH₄) | This compound | Powerful reducing agent, requires anhydrous conditions. |

| Methyl 3-fluoro-2-methoxypyridine-4-carboxylate | Lithium aluminium hydride (LiAlH₄) | This compound | Stronger reducing agent needed for esters. |

| Methyl 3-fluoro-2-methoxypyridine-4-carboxylate | Sodium borohydride (NaBH₄) with additives (e.g., CaCl₂) | This compound | Enhanced reactivity of NaBH₄. google.com |

Multistep Synthesis from Pyridine Derivatives

A more versatile approach involves the construction of this compound from commercially available and less complex pyridine derivatives. This strategy allows for greater flexibility in introducing the required substituents at specific positions of the pyridine ring. A common starting material for such syntheses is a suitably substituted pyridine, which can be sequentially functionalized.

For instance, a synthetic route can commence with a pyridine derivative that already contains some of the desired functionalities, such as a fluoro or a methoxy (B1213986) group. Subsequent steps would then focus on introducing the remaining substituents and finally converting the functional group at the 4-position to a hydroxymethyl group. One such pathway could start from quinolinic acid, which through a series of reactions including esterification, amination, fluorination, and finally reduction, can yield fluorinated pyridine methanols. google.com

Precursors and Intermediate Synthesis for this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors. The two primary precursors are 3-fluoro-2-methoxypyridine-4-carbaldehyde and methyl 3-fluoro-2-methoxypyridine-4-carboxylate.

The synthesis of methyl 3-fluoropyridine-4-carboxylate has been reported from methyl 3-nitropyridine-4-carboxylate. nih.govresearchgate.net This transformation is achieved through a nucleophilic aromatic substitution reaction where the nitro group is displaced by a fluoride (B91410) ion. nih.govresearchgate.net

The synthesis of 3-fluoro-2-methoxypyridine-4-carbaldehyde can be envisioned through a multi-step process starting from a simpler pyridine derivative. A plausible route involves the introduction of the fluoro and methoxy groups onto the pyridine ring, followed by the formation of the carbaldehyde at the 4-position. For example, a 2-chloropyridine (B119429) derivative can be converted to the corresponding 2-methoxy derivative via nucleophilic substitution with a methoxide (B1231860) source.

Optimization of Synthetic Pathways for Enhanced Efficiency

In the reductive transformation of 3-fluoro-2-methoxypyridine-4-carbaldehyde, the choice of reducing agent and solvent system can significantly impact the efficiency of the reaction. While sodium borohydride is a mild and selective reagent, its reactivity can be enhanced by the addition of certain additives. google.com The optimization of reaction parameters such as temperature and reaction time is also essential to ensure complete conversion and minimize side reactions.

For the multistep synthesis, each step in the sequence needs to be optimized to maximize the yield of the desired intermediate. This includes the careful selection of catalysts, solvents, and reaction temperatures for each transformation. For instance, in the methoxylation step, the choice of the methoxide source and the reaction conditions can influence the rate and yield of the substitution reaction.

Chemical Reactivity and Derivatization of 3 Fluoro 2 Methoxypyridin 4 Yl Methanol

Reactions at the Hydroxymethyl Functional Group

The primary alcohol moiety in (3-Fluoro-2-methoxypyridin-4-yl)methanol is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Esterification Reactions (e.g., Mesylation)

The hydroxymethyl group can readily undergo esterification with acyl halides, anhydrides, or carboxylic acids under appropriate conditions. A particularly useful transformation is mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine. This reaction converts the alcohol into a methanesulfonate (B1217627) (mesylate) ester. The mesylate is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This two-step sequence is a common strategy for the indirect conversion of alcohols to other functional groups.

Table 1: Representative Esterification and Related Reactions of Pyridylmethanols

| Reactant | Reagent | Product Type | General Utility |

|---|---|---|---|

| Pyridylmethanol | Methanesulfonyl Chloride (MsCl), Base | Pyridylmethyl Mesylate | Activation of the hydroxyl group for nucleophilic substitution |

Etherification Reactions

Etherification of the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. researchgate.netyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. researchgate.netyoutube.com The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent nucleophilic substitution. youtube.com

Table 2: General Conditions for Williamson Ether Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Alcohol | This compound | Nucleophile precursor |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form an alkoxide |

| Alkyl Halide | Methyl Iodide, Benzyl Bromide | Electrophile |

Other Alcohol-Based Transformations

The hydroxymethyl group can also be a site for oxidation and halogenation reactions.

Oxidation: Mild oxidizing agents can convert the primary alcohol to the corresponding aldehyde, (3-fluoro-2-methoxypyridin-4-yl)carbaldehyde. Reagents such as manganese dioxide (MnO2) or Swern oxidation conditions are typically employed for this transformation to avoid over-oxidation to the carboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. youtube.commasterorganicchemistry.comchemistrysteps.comchadsprep.com These reactions proceed via the formation of a good leaving group, which is then displaced by the halide nucleophile. masterorganicchemistry.comchemistrysteps.comchadsprep.com The resulting halomethylpyridines are versatile intermediates for further functionalization.

Transformations of the Pyridine (B92270) Ring System

The pyridine ring of this compound possesses a distinct reactivity pattern due to the electronic effects of its substituents.

Investigations into Electrophilic and Nucleophilic Reactivity

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. nih.gov This deactivation is further enhanced by the electronegative fluorine atom. Therefore, harsh reaction conditions are typically required for electrophilic substitutions on such pyridine rings. nih.gov When such reactions do occur, the position of substitution is directed by the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the fluorine is a deactivating, ortho-, para-director. The interplay of these effects would likely direct incoming electrophiles to the C5 position.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. For this compound to participate in these reactions, the hydroxymethyl group or a hydrogen on the ring would first need to be converted into a suitable coupling partner, such as a halide or a triflate.

Suzuki-Miyaura Coupling: If the molecule were converted to a 4-halopyridine derivative, it could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. acs.orgmdpi.commdpi.comresearchgate.netwikipedia.org

Buchwald-Hartwig Amination: Similarly, a 4-halopyridine derivative could be coupled with an amine in a Buchwald-Hartwig amination reaction to introduce a nitrogen-based substituent at the C4 position. wikipedia.orgresearchgate.netbeilstein-journals.orgrug.nlyoutube.com

Sonogashira and Heck Couplings: Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes, could also be employed on a halogenated derivative of this compound to introduce further molecular complexity. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orglibretexts.orgfrontiersin.orgnih.govwikipedia.orgnih.govresearchgate.net

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pyridyl Halide/Triflate + Boronic Acid/Ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Pyridyl Halide/Triflate + Amine | Pd catalyst, Base, Ligand | C-N |

| Sonogashira | Pyridyl Halide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (sp) |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Methoxypyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (3-Fluoro-2-methoxypyridin-4-yl)methanol, offering detailed insights into the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. epo.org The pyridyl protons exhibit distinct chemical shifts and coupling patterns. The proton at position 5 (H-5) appears as a doublet of doublets at approximately 7.02 ppm, with coupling constants of J = 4.5 Hz and 5.1 Hz, indicating coupling to both the adjacent proton and the fluorine atom. The proton at position 6 (H-6) resonates as a doublet at around 7.92 ppm with a coupling constant of J = 5.2 Hz. epo.org The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) appear as a singlet at approximately 4.81 ppm, and the methoxy (B1213986) protons (OCH₃) also present as a singlet at around 4.03 ppm. epo.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-5 | 7.02 | dd, J = 4.5, 5.1 | - |

| H-6 | 7.92 | d, J = 5.2 | - |

| CH₂OH | 4.81 | s | 60-65 |

| OCH₃ | 4.03 | s | 55-60 |

| Pyridine (B92270) Ring Carbons | - | - | 100-160 |

Fluorine (¹⁹F) NMR Applications

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal would be influenced by the electronic environment of the pyridine ring. The multiplicity of the signal would be a doublet of doublets, arising from coupling to the adjacent protons H-5 and H-6. The magnitude of these coupling constants provides valuable information about the through-bond spatial relationship between the fluorine atom and these protons.

Multi-Dimensional NMR Techniques for Complex Elucidation (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. In a COSY spectrum of this compound, a cross-peak would be observed between the signals of the pyridyl protons H-5 and H-6, confirming their adjacent positions on the aromatic ring. The absence of cross-peaks between the methylene and methoxy protons and the aromatic protons would confirm their identity as isolated spin systems. This technique provides an unambiguous assignment of the proton resonances in the pyridine ring.

Vibrational Spectroscopy (IR/FT-IR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.govresearchgate.net The C-H stretching vibrations of the aromatic ring, methylene, and methoxy groups would appear in the 2800-3100 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the alcohol and the methoxy group would be observed in the 1000-1300 cm⁻¹ region. nist.gov The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic/Aliphatic) | Stretching | 2800-3100 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |

| C-O (Alcohol, Methoxy) | Stretching | 1000-1300 |

| C-F | Stretching | 1000-1400 |

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Experimental data confirms the presence of a [M+H]⁺ ion at m/z = 158.5, which is consistent with the calculated molecular weight of the compound. epo.org High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, with common fragmentation pathways including the loss of the hydroxymethyl group or the methoxy group.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derived Compounds

While the single-crystal X-ray diffraction structure of this compound itself has not been reported in the reviewed literature, the solid-state structures of numerous derived and related fluorinated pyridine compounds have been determined. acs.orgmdpi.comresearchgate.netbohrium.com These studies reveal that the crystal packing of fluorinated pyridines is influenced by a combination of factors, including hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions. mdpi.com The presence of the fluorine substituent can significantly alter the intermolecular interactions and the resulting crystal lattice. acs.org In derivatives where the hydroxymethyl group is further functionalized, its ability to act as a hydrogen bond donor and acceptor plays a critical role in directing the supramolecular assembly. bohrium.com These analyses of derived compounds provide valuable insights into the likely solid-state behavior and intermolecular interactions of this compound.

Theoretical and Computational Investigations of 3 Fluoro 2 Methoxypyridin 4 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules like (3-Fluoro-2-methoxypyridin-4-yl)methanol. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for determining optimized geometries, electronic energies, and molecular orbitals. epstem.netresearchgate.net

These calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted pyridines, the positions of the fluoro, methoxy (B1213986), and methanol (B129727) groups significantly influence the energies and localizations of these frontier orbitals.

The presence of rotatable bonds—specifically in the methoxy and hydroxymethyl substituents—means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable arrangement of atoms in space, which corresponds to the global minimum on the potential energy surface. nih.govscispace.com

Geometry optimization calculations using DFT would systematically explore different torsional angles of the substituents to locate the lowest energy conformer. The introduction of a fluorine atom can influence the conformational preferences of adjacent groups through steric and electronic effects. nih.gov The optimized geometry provides key structural parameters.

Below is a hypothetical interactive data table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C2-F | 1.35 Å |

| Bond Length | C3-O(methoxy) | 1.36 Å |

| Bond Length | C4-C(methanol) | 1.51 Å |

| Bond Angle | F-C2-N1 | 117.5° |

| Bond Angle | C2-N1-C6 | 123.0° |

| Bond Angle | C3-C4-C(methanol) | 121.0° |

| Dihedral Angle | F-C2-C3-O(methoxy) | ~180° (anti-periplanar) |

| Dihedral Angle | C3-C4-C(methanol)-O(hydroxyl) | ~60° (gauche) |

Note: These values are illustrative and represent typical outputs from DFT calculations for similar fluorinated and methoxylated pyridine (B92270) derivatives.

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties, which can then be used to validate or interpret experimental data. rsc.orgprensipjournals.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). rsc.orgprensipjournals.com These theoretical shifts, when compared to experimental spectra, can aid in the definitive assignment of signals and confirm the molecular structure. The electronegative fluorine and oxygen atoms are expected to have a significant deshielding effect on adjacent carbon and hydrogen atoms.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-F stretch, O-H bend). This detailed assignment helps to confirm the presence of specific functional groups and provides insight into the molecule's bonding environment. researchgate.net

The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxymethyl | ~3450 |

| C-H Stretch | Aromatic/Methyl | 2950-3100 |

| C=C, C=N Stretch | Pyridine Ring | 1450-1600 |

| C-F Stretch | Fluoro | ~1250 |

| C-O Stretch | Methoxy/Methanol | 1050-1200 |

Note: These frequencies are typical values for the specified functional groups and would be refined by specific DFT calculations for this molecule.

Structure-Reactivity Relationship Modeling

By analyzing the outputs of quantum chemical calculations, models can be developed to understand the relationship between the structure of this compound and its chemical reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. epstem.net An MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying charge distribution.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and hydroxyl groups. These are the most likely sites for electrophilic attack or protonation.

Positive Potential (Blue): Primarily around the hydrogen atoms, especially the hydroxyl proton, making it susceptible to interaction with nucleophiles or bases.

Neutral Regions (Green): Associated with the carbon backbone of the pyridine ring.

Role of 3 Fluoro 2 Methoxypyridin 4 Yl Methanol As a Key Building Block in Complex Molecule Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The structure of (3-Fluoro-2-methoxypyridin-4-yl)methanol makes it an ideal starting material for constructing advanced organic scaffolds, which form the core structures of many functional molecules. The hydroxymethyl group can be readily oxidized to an aldehyde, a highly versatile functional group for carbon-carbon bond formation.

A pertinent example of this strategy is in the synthesis of arylidene-1-tetralone derivatives. These compounds are a class of chalcone (B49325) analogs known for their potential biological activities and are considered advanced organic scaffolds. nih.gov In a reported synthesis, a related compound, 3-fluoro-4-pyridinecarbaldehyde, is reacted with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one via a Claisen-Schmidt condensation to produce (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov this compound can serve as a direct precursor to the necessary aldehyde, enabling its incorporation into this and other complex bicyclic systems. The fluorine substitution on the pyridine (B92270) ring is particularly noted for its potential to enhance molecular lipophilicity, which can improve membrane permeability and binding affinity in biological systems. nih.gov

The crystal structure of the resulting scaffold has been elucidated by X-ray diffraction, confirming its stereochemistry and molecular conformation. nih.gov Such structural analysis is crucial for understanding how these scaffolds can interact with biological targets and for the rational design of new complex molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H14FNO2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.0937(8) |

| b (Å) | 7.1326(6) |

| c (Å) | 22.367(2) |

| β (°) | 90.863(9) |

| Volume (ų) | 1291.1(2) |

| Z | 4 |

| Temperature (K) | 99.97(16) |

Precursor for Pyridine-Containing Pharmaceutical Intermediates

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry, with fluorination being a key strategy to enhance the potency, metabolic stability, and bioavailability of drug candidates. sinoshiny.comnih.govmdpi.com The pyridine ring itself is a prevalent scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key binding interactions, thereby improving pharmacological parameters. nih.govnih.gov

This compound serves as a valuable precursor for pharmaceutical intermediates precisely because it combines these desirable features. Its structural isomer, 3-fluoropyridine-2-methanol, is known as an important intermediate in the synthesis of tetrahydrocarbazole derivatives, which act as androgen receptor modulators, and imidazopyridine derivatives that function as melanin (B1238610) concentrating hormone receptor antagonists. researchgate.net The strategic placement of fluorine and oxygen-containing functional groups on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties. sinoshiny.comresearchgate.net The use of such fluorinated building blocks is a dominant approach in drug discovery, often proving more efficient than attempting to introduce fluorine at later stages of a synthesis.

Solid-State Forms and Polymorphism of Derived Compounds

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Different solid forms, such as polymorphs, salts, and solvates, can exhibit distinct physical properties, including solubility, dissolution rate, stability, and melting point. researchgate.net Therefore, a thorough investigation of the solid-state landscape of any new pharmaceutical compound is a crucial step in its development. While specific studies on the polymorphism of compounds directly derived from this compound are not widely available, the principles of solid-state chemistry can be understood from studies on related fluorinated and pyridine-containing molecules. researchgate.netacs.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs of the same API can have significantly different properties, making polymorph screening essential during drug development. researchgate.net

Studies on related classes of compounds, such as pyridine-2,6-dicarboxamides, demonstrate the complexity that can arise. In one study, the molecular conformation (folded vs. linear) was found to be a key factor in whether the compound formed an anhydrous crystal or a hydrate. researchgate.net Crystallization mechanisms can be proposed and investigated using techniques like concentration-dependent NMR experiments to understand the initial stages of molecular aggregation in solution. researchgate.net For fluorinated aromatic sulfonamides, researchers have found that the presence of a fluorine group can lead to the formation of polymorphs or pseudopolymorphs where the non-fluorinated analog does not. acs.org The interplay of hydrogen bonds and weaker interactions like C-H···F, C-H···O, and π-stacking interactions dictates the final crystal packing. acs.org A typical polymorphic screen involves crystallizing a compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify as many solid forms as possible.

For ionizable drug candidates, forming a salt is a common strategy to improve properties like solubility, stability, and dissolution rate. The selection of an appropriate counter-ion (a salt former) can have a profound impact on the final properties of the API. Salt screening involves reacting the parent compound with a library of pharmaceutically acceptable acids or bases and characterizing the resulting solids.

Characterization is key to both polymorphic and salt screening. A suite of analytical techniques is employed to identify and differentiate the solid forms.

| Technique | Information Provided |

|---|---|

| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for each crystalline form based on its crystal lattice. |

| Single-Crystal X-Ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous structural identification. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting points, phase transitions, and decomposition, which are often unique to each polymorph. acs.org |

| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature, used to identify solvates (including hydrates) by detecting solvent loss. |

| Infrared (IR) & Raman Spectroscopy | Probes molecular vibrations, which can differ between polymorphs due to different intermolecular interactions in the crystal lattice. |

| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of atoms in the solid state, capable of distinguishing between different polymorphs. |

Through the systematic application of these screening and characterization techniques, the optimal solid form of a drug candidate derived from a precursor like this compound can be identified, ensuring the development of a safe, effective, and stable pharmaceutical product.

Future Directions in 3 Fluoro 2 Methoxypyridin 4 Yl Methanol Research

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of (3-Fluoro-2-methoxypyridin-4-yl)methanol is expected to prioritize the development of environmentally benign and efficient methodologies. nih.gov Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, will likely guide these efforts. nih.govacs.orgresearchgate.netbiosynce.com

One promising direction is the exploration of biocatalytic routes. ukri.orgrsc.org Enzymes, with their high selectivity and ability to operate under mild conditions, could offer a sustainable alternative to traditional chemical synthesis. For instance, engineered enzymes could be employed for the selective hydroxymethylation or fluorination of a pyridine (B92270) precursor. The use of whole-cell biocatalysts could further simplify the process, offering a one-pot synthesis from readily available starting materials. rsc.org

To illustrate the potential for sustainable synthesis, the following table outlines possible future research directions in this area:

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Biocatalysis | Use of enzymes or whole-cell systems. ukri.orgrsc.org | High selectivity, mild reaction conditions, reduced waste. | Engineering enzymes for specific transformations on the pyridine ring. |

| Sustainable Catalysis | Employing reusable catalysts like magnetic nanoparticles. rsc.org | Catalyst recyclability, simplified product purification. | Development of robust and efficient heterogeneous catalysts. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure. nih.govacs.orgresearchgate.net | Increased efficiency, reduced solvent and energy consumption. | Designing novel cascade reactions for the synthesis of functionalized pyridines. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. rsc.orgresearchgate.net | Reduced reliance on fossil fuels, improved sustainability. | Exploring pathways from glycerol (B35011) or other bio-based precursors to the pyridine core. |

Exploration of Undiscovered Chemical Transformations

The unique combination of functional groups in this compound opens up a wide array of possibilities for exploring novel chemical transformations. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the reactive hydroxymethyl group on the pyridine ring could lead to unprecedented reactivity.

Future research could focus on the selective C-H functionalization of the pyridine ring. nih.govacs.orgresearchgate.net Given the existing substituents, exploring regioselective reactions at the C-5 and C-6 positions would be of particular interest. Photocatalysis offers a promising avenue for such transformations, as it can enable the generation of pyridinyl radicals under mild conditions, leading to novel bond formations. nih.govresearchgate.netacs.orgchemeurope.com

The derivatization of the hydroxymethyl group is another fertile area for investigation. This group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of other functional groups, providing access to a diverse library of new compounds. The reactivity of the fluoro and methoxy groups also warrants further study. For example, nucleophilic aromatic substitution of the fluorine atom could be explored to introduce new functionalities at the C-3 position. nih.gov Similarly, the methoxy group could potentially be cleaved or modified to further diversify the molecular structure. rsc.orgacs.orgclockss.org

The table below outlines potential areas of exploration for novel chemical transformations of this compound:

| Reaction Type | Target Functional Group | Potential Reagents/Conditions | Expected Outcome |

| C-H Functionalization | Pyridine Ring (C-5, C-6) | Photocatalysis, transition metal catalysis. nih.govresearchgate.netacs.orgchemeurope.com | Introduction of new alkyl, aryl, or other functional groups. |

| Oxidation | Hydroxymethyl Group | Mild oxidizing agents (e.g., PCC, DMP). | Formation of the corresponding aldehyde or carboxylic acid. |

| Nucleophilic Substitution | Fluoro Group | Various nucleophiles (e.g., amines, alkoxides). nih.gov | Synthesis of 3-substituted pyridine derivatives. |

| Ether Cleavage | Methoxy Group | Strong acids (e.g., HBr, BBr3). rsc.orgacs.orgclockss.org | Generation of a hydroxyl group at the C-2 position. |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry is poised to play a pivotal role in elucidating the structure-function relationships of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including nucleophilicity, electronic structure, and reactivity. ias.ac.inresearcher.liferesearchgate.netbohrium.comresearchgate.net These theoretical insights can guide the rational design of new synthetic targets with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govchemrevlett.comchemrevlett.comwjpsonline.commdpi.com By identifying key molecular descriptors that influence a particular function, QSAR models can accelerate the discovery of new lead compounds.

Molecular docking simulations can provide valuable insights into the potential interactions of this compound and its analogs with biological targets such as enzymes or receptors. orientjchem.orgnih.govnih.govmdpi.com These in silico studies can help to identify potential therapeutic applications and guide the optimization of ligand-binding affinity.

The following table summarizes the potential applications of advanced computational approaches in the study of this compound:

| Computational Method | Predicted Properties | Potential Insights | Research Goal |

| Density Functional Theory (DFT) | Nucleophilicity, HOMO/LUMO energies, electrostatic potential. ias.ac.inresearcher.liferesearchgate.netbohrium.comresearchgate.net | Understanding of reactivity and potential reaction pathways. | Guiding the design of new chemical transformations. |

| QSAR | Correlation of structural features with biological activity. nih.govchemrevlett.comchemrevlett.comwjpsonline.commdpi.com | Identification of key molecular descriptors for desired functions. | Accelerating the discovery of new bioactive compounds. |

| Molecular Docking | Binding affinity and interaction modes with biological targets. orientjchem.orgnih.govnih.govmdpi.com | Prediction of potential therapeutic applications. | Rational design of potent and selective inhibitors or agonists. |

Expansion of Applications in Diverse Chemical Synthesis

The unique structural motifs of this compound make it a valuable building block for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.comyoutube.comsigmaaldrich.comalfa-chemistry.comfluorochem.co.uk

In medicinal chemistry, the fluorinated pyridine core is a common feature in many pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.com The presence of the methoxy and hydroxymethyl groups provides additional points for modification, allowing for the fine-tuning of pharmacological properties. This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.

In the field of agrochemicals, fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. sigmaaldrich.com The structural features of this compound could be exploited to develop new crop protection agents with improved efficacy and environmental profiles.

Furthermore, the pyridylmethanol moiety can act as a ligand for the complexation of metal ions, opening up possibilities for applications in catalysis. The electronic properties of the pyridine ring, modulated by the fluoro and methoxy substituents, could influence the catalytic activity of the resulting metal complexes. In materials science, fluorinated building blocks are used to create polymers and other materials with unique properties such as high thermal stability and chemical resistance. alfa-chemistry.comyoutube.comsigmaaldrich.comalfa-chemistry.comfluorochem.co.uk

The table below highlights the potential applications of this compound in various fields:

| Application Area | Rationale | Potential Products | Key Research Directions |

| Medicinal Chemistry | Fluorine can enhance drug-like properties. sigmaaldrich.com | Kinase inhibitors, CNS agents, anti-infectives. | Synthesis and biological evaluation of a library of derivatives. |

| Agrochemicals | Fluorinated compounds often show enhanced bioactivity. sigmaaldrich.com | Novel pesticides and herbicides. | Investigation of the structure-activity relationships for agrochemical applications. |

| Catalysis | Pyridylmethanol can act as a ligand for metal ions. | Homogeneous and heterogeneous catalysts. | Synthesis and characterization of metal complexes and evaluation of their catalytic performance. |

| Materials Science | Fluorinated building blocks can impart unique properties to materials. alfa-chemistry.comyoutube.comsigmaaldrich.comalfa-chemistry.comfluorochem.co.uk | High-performance polymers, functional coatings. | Incorporation of the compound into polymeric structures and characterization of the resulting materials. |

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-2-methoxypyridin-4-yl)methanol, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves fluorination and methoxylation of pyridine precursors. For example, similar fluoropyridinylmethanol derivatives are synthesized via multi-step reactions requiring precise control of temperature, solvent polarity, and reagent stoichiometry to avoid side reactions like over-fluorination or demethylation . Optimization strategies include:

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and purity. For example, the methoxy group ( ~3.8–4.0 ppm) and fluoropyridine protons ( ~7.0–8.5 ppm) are diagnostic .

- X-ray Crystallography: Resolves stereochemical ambiguities; SHELX programs are widely used for structure refinement .

- FTIR: Validates functional groups (e.g., O–H stretch at ~3200–3600 cm) .

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?

Answer: The methanol group (-CHOH) is nucleophilic, participating in esterification or oxidation reactions. The electron-withdrawing fluorine and methoxy groups influence electrophilic aromatic substitution (e.g., directing nitration to specific pyridine positions). Reactivity studies in THF or DCM show:

- Nucleophilic Reactions: Mitsunobu conditions for ether formation (e.g., with triphenylphosphine/DIAD) .

- Electrophilic Reactions: Friedel-Crafts acylation at the pyridine ring requires Lewis acid catalysts (e.g., AlCl) .

Advanced Research Questions

Q. How can regiochemical control be achieved during fluorination of the pyridine ring?

Answer: Regioselectivity depends on:

- Directing Groups: Methoxy at C2 directs fluorination to C3 via resonance stabilization of intermediates .

- Fluorinating Agents: Select agents (e.g., DAST vs. Selectfluor) favor specific positions. DAST prefers activated aromatic positions, while Selectfluor operates under milder conditions .

- Computational Modeling: DFT calculations predict transition states to guide reagent selection .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking: Software like AutoDock Vina models binding affinities to targets (e.g., kinases). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues .

- MD Simulations: GROMACS or AMBER simulate dynamic interactions, revealing stability of ligand-protein complexes over time .

- QSAR Models: Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structure elucidation?

Answer:

Q. What strategies mitigate competing side reactions during functionalization of the methanol group?

Answer:

- Protection/Deprotection: Use TBDMS-Cl to protect -OH before halogenation or oxidation .

- Catalytic Systems: TEMPO/NaClO oxidizes -CHOH to -COOH selectively, avoiding over-oxidation .

- Kinetic Control: Low temperatures (-20°C) favor primary product formation in Grignard additions .

Data Analysis and Interpretation

Q. How are structure-activity relationships (SARs) studied for this compound in medicinal chemistry?

Answer:

Q. What statistical methods analyze yield variability in multi-step syntheses?

Answer:

- ANOVA: Identifies significant factors (e.g., solvent, catalyst) affecting yield .

- Response Surface Methodology (RSM): Models non-linear relationships between variables .

- Machine Learning: Neural networks predict optimal conditions from historical reaction data .

Contradictions and Limitations

Q. Why do reported melting points vary across studies?

Answer:

Q. How can conflicting bioactivity data be reconciled?

Answer:

- Assay Standardization: Control cell lines, incubation times, and solvent concentrations (DMSO <0.1%) .

- Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends .

Applications in Advanced Research

Q. How is the compound utilized in asymmetric catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。